molecular formula C17H13ClFNOS2 B2448832 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide CAS No. 2034496-33-6

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2448832
CAS No.: 2034496-33-6
M. Wt: 365.87
InChI Key: QDWORPBAXCSHMQ-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide is a complex organic compound that features a combination of bithiophene and benzamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of the bithiophene moiety, followed by its functionalization and subsequent coupling with the benzamide derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bithiophene moiety can yield sulfoxides, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the benzamide structure can form hydrogen bonds with biological molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide is unique due to its combination of bithiophene and benzamide structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic characteristics and molecular interactions.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNOS2/c18-13-2-1-3-14(19)16(13)17(21)20-8-6-12-4-5-15(23-12)11-7-9-22-10-11/h1-5,7,9-10H,6,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWORPBAXCSHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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